Zinc L-lactate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

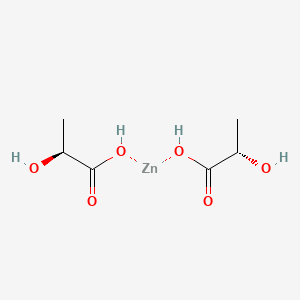

Zinc L-lactate is a chemical compound formed by the combination of zinc and lactic acid. It is a salt with the chemical formula Zn(C₃H₅O₃)₂. This compound appears as a white to almost white fine powder and is highly soluble in water but insoluble in ethanol . This compound is commonly used in dental care products like toothpaste and mouthwash due to its ability to neutralize volatile sulfur compounds, which are responsible for bad breath . Additionally, it is used as a dietary ingredient and nutrient due to its antioxidant properties and ability to improve intestinal function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc L-lactate can be synthesized through the reaction of lactic acid with zinc oxide. The reaction is as follows: [ 2CH₃CH(OH)COOH + ZnO \rightarrow Zn(C₃H₅O₃)₂ + H₂O ] This reaction involves mixing lactic acid with zinc oxide under controlled conditions to produce this compound and water .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The bulk melt polymerization of lactide using zinc complexes, such as this compound, as catalysts is also employed in some industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Zinc L-lactate undergoes various chemical reactions, including:

Oxidation: this compound can participate in oxidation reactions, where it may act as a reducing agent.

Reduction: It can also undergo reduction reactions, particularly in biological systems where it may interact with other compounds.

Substitution: this compound can participate in substitution reactions, where the lactate group may be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various acids and bases can be used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce zinc oxide and other by-products, while reduction may yield zinc metal and lactic acid derivatives.

Applications De Recherche Scientifique

Nutritional Applications in Animal Feed

Growth Performance and Health Benefits

Zinc L-lactate is recognized for its superior bioavailability compared to inorganic zinc sources, making it a valuable additive in animal nutrition. Studies have shown that ZnLA supplementation can significantly enhance growth performance and intestinal health in livestock.

- Broilers : A study involving 2,100 Chinese yellow-feathered broilers demonstrated that dietary supplementation with ZnLA improved villus height in the duodenum and ileum, resulting in better nutrient absorption and growth performance. The groups receiving ZnLA showed a lower feed-to-gain ratio and increased levels of hepatic metallothionein, which is crucial for zinc metabolism and antioxidant defense .

- Pigs : Research on intestinal porcine epithelial cells (IPEC-J2) indicated that ZnLA promotes cell proliferation, reduces apoptosis, and enhances antioxidant capacity through the AMPK-Nrf2 pathway. This suggests that ZnLA could serve as an effective alternative to traditional zinc sulfate in pig diets .

Oral Health Applications

Mouthwash Efficacy

This compound has been evaluated for its effectiveness in oral hygiene products. A clinical study assessed the impact of a ZnLA mouthwash combined with tongue scraping on intra-oral halitosis. Results showed a significant reduction in volatile sulfur compounds and organoleptic measurements of breath odor when using the ZnLA mouthwash compared to standard tooth brushing alone .

Dermatological Applications

Skin Care Formulations

ZnLA is increasingly used in cosmetic formulations due to its antimicrobial properties and skin-soothing effects. It has been incorporated into products aimed at treating inflammatory skin conditions such as acne vulgaris and rosacea. Its high solubility allows it to be effectively utilized in various topical applications .

Table 1: Summary of Applications of this compound

Mécanisme D'action

The mechanism of action of zinc L-lactate involves its interaction with various molecular targets and pathways. In biological systems, this compound acts as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage . It also plays a role in maintaining redox balance and supporting mitochondrial function . Additionally, this compound can modulate the activity of various enzymes and transcription factors, influencing cellular metabolism and immune responses .

Comparaison Avec Des Composés Similaires

- Zinc acetate

- Zinc gluconate

- Zinc sulfate

- Zinc chloride

- Zinc oxide

Activité Biologique

Zinc L-lactate is a compound formed from zinc and L-lactic acid, which has garnered attention for its biological activity and potential applications in various fields, including nutrition, pharmaceuticals, and biotechnology. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is a zinc salt of lactic acid, typically produced through the neutralization of zinc oxide or zinc carbonate with lactic acid. The compound exhibits solubility in water and is often used as a dietary supplement due to its bioavailability and potential health benefits.

2. Mechanisms of Biological Activity

2.1 Zinc Bioavailability and Cellular Uptake

Zinc plays a crucial role in various biological functions, including enzyme activity, immune response, and cellular signaling. This compound enhances zinc bioavailability compared to other zinc salts due to the presence of lactate, which facilitates better absorption in the gastrointestinal tract .

2.2 Interaction with Cellular Pathways

Zinc ions are pivotal in modulating several cellular pathways. They influence gene expression, cell proliferation, and apoptosis through mechanisms involving transcription factors and signaling cascades. For instance, elevated intracellular zinc levels can activate protein kinase C (PKC) and ERK1/2 pathways, promoting cell growth while excessive accumulation may lead to apoptosis .

3. Biological Activities

3.1 Antioxidant Properties

This compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes. This effect is particularly beneficial in reducing oxidative stress in various tissues .

3.2 Immune Function Enhancement

Zinc is essential for maintaining immune function. Studies have shown that this compound can enhance the development of regulatory T cells, which are crucial for immune regulation . Furthermore, it supports the proliferation of lymphocytes during immune responses.

3.3 Role in Metabolism

Research indicates that this compound can influence metabolic processes in microorganisms such as Rhizopus oryzae, where it has been shown to regulate lactic acid production during fermentation processes . This characteristic makes it valuable in biotechnological applications.

4. Case Studies and Research Findings

5. Conclusion

This compound presents a multifaceted profile of biological activities that render it advantageous for nutritional supplementation and biotechnological applications. Its ability to enhance zinc bioavailability while participating in critical cellular functions underscores its potential as a therapeutic agent. Further research is warranted to fully elucidate its mechanisms and optimize its use in clinical settings.

Propriétés

Numéro CAS |

63179-81-7 |

|---|---|

Formule moléculaire |

C6H10O6Zn |

Poids moléculaire |

243.5 g/mol |

Nom IUPAC |

zinc;2-hydroxypropanoate |

InChI |

InChI=1S/2C3H6O3.Zn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 |

Clé InChI |

CANRESZKMUPMAE-UHFFFAOYSA-L |

SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.[Zn] |

SMILES isomérique |

C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O.[Zn] |

SMILES canonique |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2] |

Key on ui other cas no. |

63179-81-7 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.